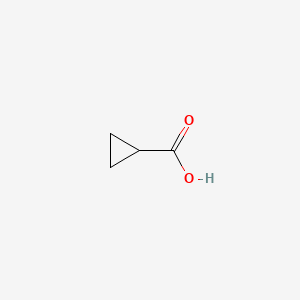

![molecular formula C7H10O2 B1331443 Bicyclo[3.1.0]hexane-3-carboxylic acid CAS No. 13388-51-7](/img/structure/B1331443.png)

Bicyclo[3.1.0]hexane-3-carboxylic acid

Description

Properties

IUPAC Name |

bicyclo[3.1.0]hexane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c8-7(9)6-2-4-1-5(4)3-6/h4-6H,1-3H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEEUSWYDXDXBNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1CC(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00297897 | |

| Record name | bicyclo[3.1.0]hexane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00297897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13388-51-7 | |

| Record name | 13388-51-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119001 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | bicyclo[3.1.0]hexane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00297897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | bicyclo[3.1.0]hexane-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of Bicyclo[3.1.0]hexane-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo[3.1.0]hexane-3-carboxylic acid, a conformationally rigid carbocyclic compound, has emerged as a significant building block in medicinal chemistry and drug discovery. Its unique three-dimensional structure, characterized by a fused cyclopropane and cyclopentane ring system, offers a valuable scaffold for the design of potent and selective therapeutic agents. The inherent rigidity of the bicyclo[3.1.0]hexane core allows for precise control over the spatial orientation of functional groups, a critical factor in optimizing interactions with biological targets. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its role in drug development.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in medicinal chemistry, influencing its solubility, membrane permeability, and pharmacokinetic profile. While experimental data for the 3-carboxylic acid isomer is not extensively reported, data from closely related isomers and derivatives, along with computational predictions, provide valuable insights.

| Property | Value | Source/Comment |

| Molecular Formula | C₇H₁₀O₂ | [1] |

| Molecular Weight | 126.15 g/mol | [1] |

| CAS Number | 13388-51-7 | [1] |

| IUPAC Name | This compound | [1] |

| Melting Point | ~60 °C (for 6-isomer) | (Experimental value for the isomeric Bicyclo[3.1.0]hexane-6-carboxylic acid, serving as an estimate) |

| Boiling Point | Not available | |

| pKa | ~4.0–4.6 | [2] (Estimated based on the pKa range of other saturated bicyclic carboxylic acids) |

| XLogP | 1.1 | [1] (Computationally predicted) |

| Solubility | Moderately soluble in polar organic solvents | [3] (Inferred from derivatives) |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aliphatic region due to the rigid bicyclic structure and the numerous coupling interactions between the protons. The proton of the carboxylic acid group would appear as a broad singlet at the downfield end of the spectrum.

-

¹³C NMR: The carbon NMR spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, and a strong absorption band around 1700 cm⁻¹ corresponding to the C=O stretching of the carbonyl group.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z 126, along with characteristic fragmentation patterns.

Synthesis and Reactivity

Synthesis

The synthesis of the bicyclo[3.1.0]hexane scaffold can be achieved through several strategies, with intramolecular cyclopropanation being a common and effective method. A plausible synthetic route to this compound can be conceptualized starting from cyclopentenone, as has been demonstrated for related derivatives.[5]

Caption: The role of the bicyclo[3.1.0]hexane scaffold in drug design.

Applications as a Glutamate Analog

A prominent application of the bicyclo[3.1.0]hexane scaffold is in the design of constrained analogs of the neurotransmitter glutamate. [5]The flexible nature of glutamate allows it to adopt multiple conformations, leading to its interaction with a wide range of receptors. By incorporating the bicyclo[3.1.0]hexane core, researchers can create glutamate analogs that are locked into a specific conformation, thereby achieving selectivity for particular subtypes of metabotropic glutamate receptors (mGluRs). For instance, (+)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740) is a potent and selective agonist for group II mGluRs and has been investigated for its anxiolytic and anticonvulsant properties. [5][6]This demonstrates the power of using the bicyclo[3.1.0]hexane scaffold to dissect the pharmacology of glutamate receptors. [7]

Use in PROTACs and Protein Degraders

The bicyclo[3.1.0]hexane moiety is also finding utility in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding and E3-binding moieties is a critical component of a PROTAC, and its rigidity can significantly impact the efficacy of the degrader. The bicyclo[3.1.0]hexane unit can be incorporated into these linkers to provide conformational rigidity, which can help to pre-organize the PROTAC into a productive conformation for ternary complex formation. [8][9]this compound is listed as a protein degrader building block by some chemical suppliers, highlighting its potential in this area.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its rigid, three-dimensional structure provides a powerful tool for the design of conformationally constrained molecules with enhanced potency and selectivity. The ability of this scaffold to mimic the bioactive conformations of endogenous ligands, such as glutamate, has led to the development of important pharmacological tool compounds. As our understanding of the importance of molecular conformation in drug-receptor interactions continues to grow, the utility of rigid scaffolds like bicyclo[3.1.0]hexane is likely to expand further, particularly in the design of next-generation therapeutics such as PROTACs.

References

-

Conformational and Electron Density Analysis of Bicyclo[3.1.0]hexanes: All Roads Lead to Boats. ResearchGate. Available at: [Link] (Accessed: Latest access date).

-

Novel bicyclo[3.1.0]hexane analogs as antagonists of metabotropic glutamate 2/3 receptors for the treatment of depression. PubMed. Available at: [Link] (Accessed: Latest access date).

-

Design, Synthesis, and Pharmacological Characterization of (+)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid (LY354740): A Potent, Selective, and Orally Active Group 2 Metabotropic Glutamate Receptor Agonist Possessing Anticonvulsant and Anxiolytic Properties. Sci-Hub. Available at: [Link] (Accessed: Latest access date).

-

This compound | C7H10O2 | CID 273628. PubChem. Available at: [Link] (Accessed: Latest access date).

-

Conformationally Restricted GABA with Bicyclo[3.1.0]hexane Backbone as the First Highly Selective BGT-1 Inhibitor. PubMed Central. Available at: [Link] (Accessed: Latest access date).

-

Design, Synthesis, and Pharmacological Characterization of (+)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid (LY354740): A Potent, Selective, and Orally Active Group 2 Metabotropic Glutamate Receptor Agonist Possessing Anticonvulsant and Anxiolytic Properties. ACS Publications. Available at: [Link] (Accessed: Latest access date).

-

Conformational Restriction of Histamine with a Rigid Bicyclo[3.1.0]hexane Scaffold Provided Selective H3 Receptor Ligands. MDPI. Available at: [Link] (Accessed: Latest access date).

-

Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. Chemical Science (RSC Publishing). Available at: [Link] (Accessed: Latest access date).

-

The Electrolytic Decarboxylation of cis- and trans-Bicyclo[3.1.0]hexane-3-carboxylic Acids. Journal of the American Chemical Society. Available at: [Link] (Accessed: Latest access date).

-

Design, Synthesis, and Pharmacological Characterization of (+)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid (LY354740): A Potent, Selective, and Orally Active Group 2 Metabotropic Glutamate Receptor Agonist Possessing Anticonvulsant and Anxiolytic Properties. ACS Publications. Available at: [Link] (Accessed: Latest access date).

-

A conformational study of bicyclo[3.1.0]hexane. Crystal and molecular structure of N′-isopropylidenebicyclo[3.1.0]hexane-6-exo-carbohydrazide. SpringerLink. Available at: [Link] (Accessed: Latest access date).

-

Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. PubMed Central. Available at: [Link] (Accessed: Latest access date).

-

Microwave spectrum, dipole moment, and conformation of bicyclo[3.1.0]hexane. Journal of the American Chemical Society. Available at: [Link] (Accessed: Latest access date).

-

Metabotropic Glutamate Receptors: Potential Drug Targets for Psychiatric Disorders. Semantic Scholar. Available at: [Link] (Accessed: Latest access date).

-

Synthesis and Evaluation of Bicyclo[3.1.0]hexane-Based UDP-Galf Analogues as Inhibitors of the Mycobacterial Galactofuranosyltransferase GlfT2. MDPI. Available at: [Link] (Accessed: Latest access date).

-

This compound. PubChemLite. Available at: [Link] (Accessed: Latest access date).

-

Bicyclo[mnk]alkane Building Blocks as Promising Benzene and Cycloalkane Isosteres: Multigram Synthesis, Physicochemical and Structural Characterization. ChemRxiv. Available at: [Link] (Accessed: Latest access date).

-

Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journals. Available at: [Link] (Accessed: Latest access date).

-

Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. Semantic Scholar. Available at: [Link] (Accessed: Latest access date).

-

Bicyclo(3.1.0)hexane | C6H10 | CID 67510. PubChem. Available at: [Link] (Accessed: Latest access date).

-

Rearranging the bicyclo[3.1.0]hexane template of carbocyclic nucleosides to improve binding recognition by kinases. PubMed. Available at: [Link] (Accessed: Latest access date).

-

Kinetics and Regioselectivity of Ring Opening of 1-Bicyclo[3.1.0]hexanylmethyl Radical. ACS Publications. Available at: [Link] (Accessed: Latest access date).

- 3-aza-bicyclo[3.1.0]hexane derivatives. Google Patents.

-

Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. Available at: [Link] (Accessed: Latest access date).

-

Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure-Affinity Relationships. PubMed. Available at: [Link] (Accessed: Latest access date).

-

6-Oxathis compound | C6H8O3 | CID 45382263. PubChem. Available at: [Link] (Accessed: Latest access date).

- Derivatives of 3-azabicyclo(3.1.0)hexane and a process for their preparation. Google Patents.

-

Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. PubMed. Available at: [Link] (Accessed: Latest access date).

-

DESIGN AND SYNTHESIS OF NOVEL SCAFFOLDS AND BUILDING BLOCKS. IRIS. Available at: [Link] (Accessed: Latest access date).

-

3-Oxo-hexahydro-1H-isoindole-4-carboxylic Acid as a Drug Chiral Bicyclic Scaffold: Structure-Based Design and Preparation of Conformationally Constrained Covalent and Noncovalent Prolyl Oligopeptidase Inhibitors. PubMed. Available at: [Link] (Accessed: Latest access date).

Sources

- 1. This compound | C7H10O2 | CID 273628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. mdpi.com [mdpi.com]

- 4. 3-Boc-6-oxa-3-aza-bicyclo[3.1.0]hexane | 114214-49-2 [chemicalbook.com]

- 5. sci-hub.box [sci-hub.box]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. precisepeg.com [precisepeg.com]

- 9. explorationpub.com [explorationpub.com]

Bicyclo[3.1.0]hexane-3-carboxylic acid: A Technical Guide to a Versatile Scaffold in Modern Drug Discovery

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic move away from planar, aromatic structures towards three-dimensional, saturated scaffolds is a paradigm shift of significant importance. This "escape from flatland" is driven by the pursuit of novel chemical space, improved physicochemical properties, and enhanced intellectual property positions. Within this context, the bicyclo[3.1.0]hexane framework has emerged as a particularly valuable structural motif. This technical guide provides an in-depth exploration of bicyclo[3.1.0]hexane-3-carboxylic acid, a key derivative that serves as a versatile building block for the synthesis of innovative therapeutics. We will delve into its fundamental properties, synthesis, spectroscopic characterization, and its strategic application in medicinal chemistry, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Part 1: Core Chemical and Physical Identity

This compound is a saturated bicyclic compound characterized by a fused cyclopropane and cyclopentane ring system, with a carboxylic acid moiety at the 3-position. This rigid, non-planar structure is central to its utility in drug design.

Chemical Structure and Isomerism

The core structure of bicyclo[3.1.0]hexane gives rise to multiple stereoisomers, and the position of the carboxylic acid group further adds to this complexity. The Chemical Abstracts Service (CAS) has assigned specific numbers to various isomers and derivatives. The most commonly referenced CAS number for the parent compound is 13388-51-7 . It is crucial for researchers to be precise about the stereochemistry of the material they are using, as different isomers can exhibit distinct biological activities and physical properties.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 13388-51-7 | C₇H₁₀O₂ | 126.15 |

| cis-Bicyclo[3.1.0]hexane-3-carboxylic acid | 1777-45-3 | C₇H₁₀O₂ | 126.15 |

| 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid | 22255-16-9 | C₆H₉NO₂ | 127.14 |

Physicochemical Properties

The bicyclo[3.1.0]hexane scaffold imparts a unique set of physicochemical properties that are highly advantageous in drug design. Compared to a flat aromatic ring like benzene, which it often replaces as a bioisostere, the bicyclo[3.1.0]hexane moiety increases the fraction of sp³-hybridized carbons (Fsp³). This generally leads to:

-

Improved Solubility: The three-dimensional shape disrupts crystal packing and can lead to better solvation.

-

Enhanced Metabolic Stability: The absence of aromatic C-H bonds susceptible to oxidative metabolism can reduce metabolic clearance.

-

Lower Lipophilicity: While context-dependent, replacement of a phenyl ring with a bicyclo[3.1.0]hexane scaffold can often reduce the logarithm of the partition coefficient (LogP), which can be beneficial for optimizing pharmacokinetic profiles.[1]

-

Novel Exit Vectors: The rigid structure presents substituents in well-defined spatial orientations, allowing for novel interactions with biological targets.

Part 2: Spectroscopic Characterization

A thorough understanding of the spectroscopic signature of this compound is essential for confirming its synthesis and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound are complex due to the rigid, strained ring system and the presence of multiple stereocenters.

-

¹H NMR: The proton spectrum will exhibit a series of complex multiplets in the aliphatic region (typically 0.5-3.0 ppm). The protons on the cyclopropane ring are characteristically shifted to a higher field (lower ppm) due to the ring current effect. The proton at the 3-position, alpha to the carboxylic acid, will be deshielded and appear further downfield. The coupling constants between adjacent protons are highly dependent on their dihedral angles, providing crucial information about the stereochemistry of the molecule.

-

¹³C NMR: The carbon spectrum will show distinct signals for each of the unique carbon atoms in the molecule. The carbons of the cyclopropane ring will appear at a relatively high field. The carbonyl carbon of the carboxylic acid will be significantly deshielded, appearing in the range of 170-180 ppm.[2]

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the O-H stretching of the carboxylic acid. A strong, sharp absorption corresponding to the C=O stretch of the carbonyl group will be observed around 1700-1725 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will typically show the molecular ion peak (M⁺) at m/z = 126. Fragmentation patterns often involve the loss of the carboxylic acid group (-COOH, 45 Da) or water (-H₂O, 18 Da).

Part 3: Synthesis Methodologies

Several synthetic strategies have been developed to access the bicyclo[3.1.0]hexane core. The choice of method often depends on the desired stereochemistry and the availability of starting materials.

General Synthesis Workflow

A common approach involves the construction of the cyclopropane ring onto a pre-existing five-membered ring.

Sources

An In-Depth Technical Guide to the Molecular Structure of Bicyclo[3.1.0]hexane-3-carboxylic acid

This guide provides a comprehensive technical overview of the molecular structure of bicyclo[3.1.0]hexane-3-carboxylic acid, a conformationally rigid scaffold of significant interest in medicinal chemistry and drug development. The unique three-dimensional architecture of this molecule offers a valuable platform for the precise spatial orientation of pharmacophoric elements. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the synthesis, stereochemistry, and structural analysis of this important bicyclic system.

The Bicyclo[3.1.0]hexane Core: A Foundation of Rigidity and Complexity

The bicyclo[3.1.0]hexane ring system is characterized by the fusion of a cyclopentane ring and a cyclopropane ring, resulting in a strained and conformationally constrained structure.[1] This inherent rigidity is a key feature exploited in drug design, as it can lock a molecule into a bioactive conformation, potentially increasing potency and selectivity for its biological target.

The IUPAC name for the core structure of the topic is this compound.[2] Its chemical formula is C7H10O2, with a molecular weight of 126.15 g/mol .[2]

Conformational Landscape: The Predominant Boat Form

Unlike the flexible chair and boat conformations of cyclohexane, the bicyclo[3.1.0]hexane skeleton is largely locked into a boat-like conformation . This has been confirmed by numerous studies, including X-ray crystallography of derivatives and computational analyses.[3][4] The fusion of the three-membered ring prevents the puckering required for a chair-like arrangement of the five-membered ring.

A detailed conformational analysis using Density Functional Theory (DFT) has shown a preference for boat-like conformers in bicyclo[3.1.0]hexanes.[3] This conformational preference is a critical determinant of the spatial relationship between substituents on the ring system.

Stereoisomerism: The Critical Role of Endo and Exo Configurations

The placement of the carboxylic acid group at the C-3 position introduces a key stereochemical consideration: the substituent can be oriented either endo or exo.

-

Exo isomer: The carboxylic acid group is on the opposite side of the five-membered ring from the cyclopropane ring.

-

Endo isomer: The carboxylic acid group is on the same side of the five-membered ring as the cyclopropane ring.

The distinction between these two diastereomers is crucial as it dictates the overall shape of the molecule and its potential interactions with a biological target. The ability to selectively synthesize either the endo or exo isomer is therefore of paramount importance in structure-activity relationship (SAR) studies.

Strategic Synthesis: Achieving Stereocontrol in Bicyclo[3.1.0]hexane Construction

The synthesis of this compound and its derivatives often relies on the formation of the cyclopropane ring as a key step. One of the most powerful methods for this transformation is the catalytic cyclopropanation of a cyclopentene precursor with a diazoacetate, followed by hydrolysis of the resulting ester. The choice of catalyst is a critical factor in controlling the endo/exo selectivity of the reaction.

Causality in Catalyst Selection for Stereoselective Cyclopropanation

The stereochemical outcome of the cyclopropanation reaction is dictated by the transition state geometry, which is heavily influenced by the steric and electronic properties of the catalyst's ligands. Dirhodium(II) catalysts are particularly effective for this transformation.

-

For the synthesis of the exo isomer , catalysts such as dirhodium(II) acetate [Rh₂(OAc)₄] are often employed. The relatively small acetate ligands create a less sterically demanding environment, allowing the cyclopentene substrate to approach the rhodium carbene intermediate in a way that favors the formation of the thermodynamically more stable exo product.

-

For the synthesis of the endo isomer , bulkier dirhodium(II) catalysts, such as those with carboxylate ligands incorporating bulky groups (e.g., dirhodium(II) triphenylacetate [Rh₂(O₂CCPh₃)₄]), can be used. The steric bulk of the ligands can block the pathway leading to the exo product, thereby favoring the kinetically controlled formation of the endo isomer.[5]

The following workflow illustrates the general principle of stereoselective synthesis.

Caption: Stereoselective synthesis workflow.

Experimental Protocol: Stereoselective Synthesis of an Exo-Bicyclo[3.1.0]hexane Carboxylate (Adapted)

The following is a representative, step-by-step protocol adapted from the synthesis of a closely related exo-3-azabicyclo[3.1.0]hexane-6-carboxylate, illustrating the key steps.[5]

-

Reaction Setup: To a solution of the cyclopentene precursor in a suitable solvent (e.g., dichloromethane) at room temperature, add the dirhodium(II) acetate catalyst (e.g., 0.005 mol%).

-

Addition of Diazoacetate: Slowly add a solution of ethyl diazoacetate in the same solvent to the reaction mixture over several hours using a syringe pump. The slow addition is crucial to maintain a low concentration of the diazo compound and minimize side reactions.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product, the ethyl ester of the desired bicyclo[3.1.0]hexane carboxylic acid, can often be carried forward without further purification.

-

Hydrolysis: Dissolve the crude ester in a mixture of a suitable solvent (e.g., ethanol) and an aqueous base (e.g., sodium hydroxide). Heat the mixture to reflux until the ester is fully hydrolyzed (monitor by TLC).

-

Isolation: After cooling to room temperature, acidify the reaction mixture with an aqueous acid (e.g., HCl) and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

-

Purification: Purify the crude acid by recrystallization or column chromatography to obtain the pure exo-bicyclo[3.1.0]hexane-3-carboxylic acid.

Structural Elucidation: A Multi-technique Approach

The definitive determination of the structure and stereochemistry of this compound and its isomers requires a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the 3D Structure in Solution

¹H and ¹³C NMR spectroscopy are indispensable tools for characterizing the bicyclo[3.1.0]hexane framework. The rigid, boat-like conformation gives rise to a well-defined set of proton-proton coupling constants (J-values) that are highly informative for stereochemical assignments.

Key Diagnostic NMR Features:

-

Cyclopropane Protons: The protons on the cyclopropane ring typically appear at high field (low ppm) in the ¹H NMR spectrum due to the shielding effect of the ring current.

-

Coupling Constants (J-values): The dihedral angles between adjacent protons in the rigid boat conformation can be estimated using the Karplus equation. This allows for the differentiation of endo and exo isomers based on the observed coupling patterns. For example, in a related oxa-bicyclo[3.1.0]hexane system, the major isomer formed via α-cyclopropanation showed no coupling between H₄ and H₅ due to a dihedral angle of approximately 90°.[3]

-

2D NMR Techniques: Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to identify protons that are close in space, providing definitive evidence for the relative stereochemistry of substituents.

The following diagram outlines a general workflow for NMR analysis.

Caption: General workflow for NMR analysis.

Representative NMR Data for a Bicyclo[3.1.0]hexane Derivative

The following table provides representative ¹H and ¹³C NMR data for a 3-N-tert-butoxycarbonyl-6-oxa-3-azabicyclo[3.1.0]hexane, which illustrates the typical chemical shift ranges for this ring system.[6]

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| H2, H4 | 3.73 (m), 3.60 (m) | - |

| H1, H5 | 3.23 (m) | - |

| Boc (CH₃)₃ | 1.37 (s) | 28.4 (CH₃)₃, 79.1 (Cq) |

| C=O | - | 154.7 |

Note: The specific chemical shifts for this compound will vary, but the general regions and multiplicities provide a useful reference.

X-ray Crystallography: Unambiguous Solid-State Structure

Single-crystal X-ray diffraction provides the most definitive evidence for the molecular structure, including bond lengths, bond angles, and the solid-state conformation. A study of N'-isopropylidenebicyclo[3.1.0]hexane-6-exo-carbohydrazide confirmed that the bicyclo[3.1.0]hexane skeleton exists in a boat conformation.[4]

Key Crystallographic Parameters for a Bicyclo[3.1.0]hexane Derivative [4]

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.89(1) |

| b (Å) | 9.53(1) |

| c (Å) | 5.602(5) |

| α (°) | 104.71(2) |

| β (°) | 83.59(2) |

| γ (°) | 100.20(1) |

These data provide a concrete example of the crystallographic parameters for a molecule containing the bicyclo[3.1.0]hexane core.

Computational Modeling: In Silico Insights

Computational chemistry, particularly DFT, plays a vital role in understanding the conformational preferences and electronic properties of bicyclo[3.1.0]hexane derivatives.[3] By mapping the potential energy surface, researchers can predict the most stable conformations and rationalize the stereochemical outcomes of reactions. These theoretical calculations complement experimental data and provide a deeper understanding of the molecule's behavior.

Conclusion

This compound represents a structurally fascinating and synthetically challenging molecule. Its rigid, boat-like conformation and the potential for endo and exo stereoisomers make it a valuable scaffold in the design of conformationally constrained bioactive molecules. A thorough understanding of its synthesis, stereochemistry, and structural analysis, achieved through a combination of modern synthetic methods, advanced spectroscopic techniques, and computational modeling, is essential for its effective application in drug discovery and development.

References

-

Hansen, T., et al. (2013). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters, 15(20), 5342–5345. Available at: [Link]

-

Zacconi, F. C., et al. (2024). Conformational and Electron Density Analysis of Bicyclo[3.1.0]hexanes: All Roads Lead to Boats. European Journal of Organic Chemistry. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 273628, this compound. Available at: [Link]

-

Morris, D. G., et al. (1977). A conformational study of bicyclo[3.1.0]hexane. Crystal and molecular structure of N′-isopropylidenebicyclo[3.1.0]hexane-6-exo-carbohydrazide. Journal of the Chemical Society, Perkin Transactions 2, (12), 1577-1580. Available at: [Link]

-

González-Nilo, F. D., et al. (2010). Synthesis of Conformationally North-Locked Pyrimidine Nucleosides Built on an Oxa-bicyclo[3.1.0]hexane Scaffold. The Journal of Organic Chemistry, 75(21), 7436–7443. Available at: [Link]

-

National Institute of Standards and Technology (n.d.). Bicyclo[3.1.0]hexan-3-one, 4-methyl-1-(1-methylethyl)-, [1S-(1α,4β,5α)]-. In NIST Chemistry WebBook. Available at: [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

NIST. (n.d.). cis-Bicyclo[3.1.0]hexane. In NIST Chemistry WebBook. Retrieved from [Link]

- Vilsmaier, E., et al. (1995). The ensemble of 3,6-diaminobicyclo[3.1.0]hexanecarbonitrile diastereomers — Constrained analogues of conformers of cyclohexane-1,4-diamine species. Tetrahedron, 51(41), 11183–11198.

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

Reich, H. J. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

Vasilevsky, S. F., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 18, 768–778. Available at: [Link]

-

PubChem. (n.d.). cis-Bicyclo[3.1.0]hexane. Retrieved from [Link]

- Wiberg, K. B., & Szeimies, G. (1970). The Electrolytic Decarboxylation of cis- and trans-Bicyclo[3.1.0]hexane-3-carboxylic Acids. Journal of the American Chemical Society, 92(3), 571–579.

- Palkovits, R., et al. (2020). (Non-)Kolbe electrolysis in biomass valorization – a discussion of potential applications. Green Chemistry, 22(18), 5917-5931.

-

Morris, D. G., Murray-Rust, P., & Murray-Rust, J. (1977). A conformational study of bicyclo[3.1.0]hexane. Crystal and molecular structure of N′-isopropylidenebicyclo[3.1.0]hexane-6-exo-carbohydrazide. Journal of the Chemical Society, Perkin Transactions 2, 1577-1580. Available at: [Link]

- Schuster, D. I., et al. (1985). Stereochemical assignment by X-ray crystallography to the product of trapping by solvent of the intermediate zwitterion on irradiation of a 2,5-cyclohexadienone. Canadian Journal of Chemistry, 63(3), 765-771.

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. This compound | C7H10O2 | CID 273628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of Conformationally North-Locked Pyrimidine Nucleosides Built on an Oxa-bicyclo[3.1.0]hexane Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Boc-6-oxa-3-aza-bicyclo[3.1.0]hexane | 114214-49-2 [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of Bicyclo[3.1.0]hexane-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bicyclo[3.1.0]hexane framework is a strained carbocyclic system that has garnered significant attention in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure allows for the precise spatial orientation of pharmacophoric elements, making it a valuable scaffold for the design of potent and selective therapeutic agents. Bicyclo[3.1.0]hexane-3-carboxylic acid, in particular, serves as a key building block for a variety of biologically active molecules. This guide provides a comprehensive overview of the primary synthetic pathways to this important molecule, delving into the mechanistic underpinnings of the key transformations and offering detailed experimental insights.

Strategic Approaches to the Bicyclo[3.1.0]hexane Core

The construction of the bicyclo[3.1.0]hexane ring system is the central challenge in the synthesis of the target carboxylic acid. The primary strategies employed can be broadly categorized into two main approaches:

-

Intramolecular Cyclopropanation: This is a powerful and widely used method that involves the formation of the cyclopropane ring from a pre-functionalized cyclopentene precursor. The stereochemical outcome of this reaction, leading to either the endo or exo isomer of the carboxylic acid, can often be controlled by the choice of catalyst and reaction conditions.

-

Modification of Cyclopentene Precursors: This approach involves the initial formation of a substituted cyclopentene ring, followed by reactions that build the cyclopropane portion of the bicyclic system. The Simmons-Smith reaction is a classic example of this strategy.

This guide will focus on a robust and well-documented pathway that combines these strategies: the synthesis of a bicyclo[3.1.0]hexane-3-carboxylate ester via a rhodium-catalyzed intramolecular cyclopropanation, followed by hydrolysis to the desired carboxylic acid.

Pathway I: Stereoselective Synthesis via Intramolecular Cyclopropanation

This pathway offers excellent control over the stereochemistry at the C3 and C6 positions, allowing for the selective synthesis of either the endo or exo isomer of this compound. The key steps are the formation of a diazoacetate precursor from a cyclopentenol derivative, followed by a dirhodium(II)-catalyzed intramolecular cyclopropanation and subsequent hydrolysis.

Mechanistic Rationale

The stereochemical outcome of the cyclopropanation reaction is highly dependent on the dirhodium(II) catalyst employed. Chiral dirhodium(II) tetracarboxylates are particularly effective in inducing asymmetry and controlling the diastereoselectivity of the reaction. The choice of ligands on the rhodium catalyst influences the trajectory of the carbene addition to the double bond, thereby dictating the formation of the endo or exo product. For instance, bulky ligands on the catalyst can sterically hinder one face of the approaching alkene, leading to preferential formation of one diastereomer.

Experimental Protocol

Step 1: Synthesis of Cyclopent-3-en-1-ol

A suitable starting material for this pathway is cyclopent-3-en-1-ol. This can be prepared from cyclopentadiene via a multi-step sequence involving Diels-Alder reaction with a suitable dienophile, followed by reduction and hydrolysis.

Step 2: Synthesis of Ethyl (Cyclopent-3-en-1-yloxy)acetate

The hydroxyl group of cyclopent-3-en-1-ol is then functionalized to introduce the diazoacetate precursor.

-

To a solution of cyclopent-3-en-1-ol (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (1.1 eq) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes, then add ethyl bromoacetate (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction carefully with water and extract the product with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 3: Synthesis of Ethyl 2-diazo-2-(cyclopent-3-en-1-yloxy)acetate

The α-methylene group of the acetate is converted to a diazo group.

-

To a solution of ethyl (cyclopent-3-en-1-yloxy)acetate (1.0 eq) and p-acetamidobenzenesulfonyl azide (1.1 eq) in anhydrous acetonitrile, add DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) (1.2 eq) dropwise at 0 °C.

-

Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the progress by TLC.

-

Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by column chromatography to yield the diazoacetate.

Step 4: Dirhodium(II)-Catalyzed Intramolecular Cyclopropanation

This is the key step for the formation of the bicyclo[3.1.0]hexane ring system. The choice of rhodium catalyst is crucial for stereoselectivity. For the synthesis of the exo-isomer, a common catalyst is dirhodium(II) acetate. For enhanced endo-selectivity, chiral dirhodium(II) catalysts such as Rh₂(S-TPPTTL)₄ can be employed.[1]

-

To a solution of the diazoacetate (1.0 eq) in a suitable solvent such as dichloromethane or toluene, add the dirhodium(II) catalyst (0.005 - 1 mol%).

-

The reaction is typically carried out at room temperature or slightly elevated temperatures and monitored by the evolution of nitrogen gas and TLC.

-

Once the reaction is complete, the solvent is removed under reduced pressure, and the crude product, a mixture of endo- and exo-ethyl bicyclo[3.1.0]hexane-3-carboxylate, is purified by column chromatography.

The ratio of endo to exo isomers can be determined by ¹H NMR spectroscopy of the crude reaction mixture.

Step 5: Hydrolysis to this compound

The final step is the hydrolysis of the ester to the carboxylic acid.

-

To a solution of the ethyl bicyclo[3.1.0]hexane-3-carboxylate (1.0 eq) in a mixture of ethanol and water, add a solution of sodium hydroxide or potassium hydroxide (2-3 eq).

-

The reaction mixture is stirred at room temperature or heated to reflux until the hydrolysis is complete (monitored by TLC).

-

After cooling to room temperature, the reaction mixture is acidified with a dilute solution of hydrochloric acid to a pH of approximately 2-3.

-

The aqueous layer is then extracted with a suitable organic solvent, such as ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the this compound.

The final product can be a mixture of endo and exo isomers, which can be separated by chromatography or crystallization if desired.

Visualization of the Pathway

Caption: Synthetic pathway to endo/exo-bicyclo[3.1.0]hexane-3-carboxylic acid.

Characterization Data

The structural confirmation of the final product and its intermediates relies on standard spectroscopic techniques.

| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (cm-1) |

| This compound | 0.4-0.8 (m, 2H), 1.2-2.8 (m, 7H), 11.5 (br s, 1H) | 12.5, 18.9, 28.5, 32.1, 34.5, 42.1, 180.2 | 2920, 2850, 1705, 1450, 1290 |

Note: The specific chemical shifts and coupling patterns in the NMR spectra can vary slightly depending on the specific isomer (endo or exo) and the solvent used.

Trustworthiness and Self-Validation

The protocols described in this guide are based on well-established and peer-reviewed synthetic methodologies. The successful synthesis of this compound can be validated at each step through rigorous analytical characterization.

-

Reaction Monitoring: Thin-layer chromatography (TLC) should be used to monitor the progress of each reaction, ensuring the complete consumption of starting materials before proceeding to the next step.

-

Intermediate Characterization: Each intermediate should be purified and characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR) to confirm its structure and purity.

-

Final Product Analysis: The final product, this compound, should be thoroughly characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity. The ratio of endo to exo isomers should be determined by ¹H NMR analysis.

Conclusion

The synthesis of this compound is a challenging yet rewarding endeavor that provides access to a valuable building block for the development of novel therapeutics. The intramolecular cyclopropanation pathway detailed in this guide offers a reliable and stereocontrolled route to this important molecule. By understanding the underlying mechanistic principles and adhering to rigorous experimental techniques, researchers can confidently synthesize and utilize this versatile scaffold in their drug discovery programs.

References

-

Monn, J. A., Valli, M. J., Massey, S. M., Wright, R. A., Salhoff, C. R., Johnson, B. G., Howe, T., Alt, C. A., Rhodes, G. A., Robey, R. L., Griffey, K. R., Tizzano, J. P., Kallman, M. J., Helton, D. R., & Schoepp, D. D. (1997). Synthesis, pharmacological characterization, and molecular modeling of (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740): a potent, selective, and orally active group 2 metabotropic glutamate receptor agonist. Journal of Medicinal Chemistry, 40(5), 528–537. [Link]

-

Doyle, M. P., Hu, W., & Valenzuela, M. V. (2003). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters, 5(25), 4827–4830. [Link]

-

Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society, 80(19), 5323–5324. [Link]

-

Waser, J., & Carreira, E. M. (2004). A Novel Synthesis of Bicyclo[3.1.0]hexanes by (3 + 2) Annulation of Cyclopropenes with Aminocyclopropanes. Chemical Science, 10, 10716-10720. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Stereoisomers of Bicyclo[3.1.0]hexane-3-carboxylic acid

An In-Depth Technical Guide to the

Authored by: Gemini, Senior Application Scientist

Abstract: The bicyclo[3.1.0]hexane scaffold is a conformationally rigid motif of significant interest in medicinal chemistry and drug design. Its constrained three-dimensional structure allows for the precise orientation of pharmacophoric elements, making it a valuable template for mimicking peptide turns or serving as a bioisostere for various ring systems. This guide provides a comprehensive technical overview of the stereoisomers of bicyclo[3.1.0]hexane-3-carboxylic acid, a foundational member of this chemical class. We will delve into the stereochemical possibilities, propose robust synthetic and separation strategies based on established methodologies for analogous systems, and detail the analytical techniques required for their characterization. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis and application of novel bicyclic compounds.

Introduction: The Structural Significance of the Bicyclo[3.1.0]hexane Core

The bicyclo[3.1.0]hexane ring system is characterized by the fusion of a cyclopentane ring and a cyclopropane ring. This fusion imparts significant conformational rigidity, with the cyclopentane ring predominantly adopting a "boat-like" conformation to alleviate the steric strain introduced by the cyclopropane ring. This predictable conformational preference is a key asset in drug design, as it reduces the entropic penalty upon binding to a biological target.

The introduction of a carboxylic acid group at the 3-position introduces multiple stereocenters, leading to a set of distinct, non-interconvertible stereoisomers. Each of these isomers presents a unique three-dimensional arrangement of the carboxylic acid moiety relative to the bicyclic framework, which can lead to dramatically different pharmacological and toxicological profiles. Consequently, the ability to selectively synthesize, separate, and characterize each stereoisomer is of paramount importance for any drug discovery program utilizing this scaffold.

Stereochemical Landscape of this compound

This compound possesses three chiral centers, located at the bridgehead carbons (C1 and C5) and the carbon bearing the carboxylic acid (C3). This gives rise to a total of 2³ = 8 possible stereoisomers. However, due to the fused ring system, these are best considered as four pairs of enantiomers. The primary stereochemical distinction arises from the relative orientation of the carboxylic acid group, which can be either exo (pointing away from the five-membered ring) or endo (pointing towards the five-membered ring).

The four primary stereoisomers are thus:

-

(rac)-exo-Bicyclo[3.1.0]hexane-3-carboxylic acid

-

(rac)-endo-Bicyclo[3.1.0]hexane-3-carboxylic acid

Each of these racemates consists of a pair of enantiomers. For example, the exo racemate is composed of (1R, 3R, 5S)-bicyclo[3.1.0]hexane-3-carboxylic acid and its enantiomer, (1S, 3S, 5R)-bicyclo[3.1.0]hexane-3-carboxylic acid.

Figure 2: Proposed synthetic workflow for racemic endo- and exo-acids.

Causality in Experimental Choices

-

Choice of Catalyst: The diastereoselectivity of the cyclopropanation step (exo vs. endo) is highly dependent on the rhodium(II) catalyst employed. Dirhodium tetraacetate [Rh₂(OAc)₄] is a common choice and often provides a mixture of diastereomers. [1]More sterically demanding catalysts, such as dirhodium tetrakis(triphenylacetate) [Rh₂(TPA)₄], can favor the formation of one diastereomer over the other due to steric interactions in the transition state. The optimization of this catalyst is a critical step in directing the synthesis towards the desired isomer.

-

Ester as a Precursor: The synthesis proceeds via the methyl ester rather than directly with the carboxylic acid because the free acid can interfere with the catalytic cycle of the rhodium catalyst. The ester is a more inert protecting group for the carboxyl functionality under these conditions and can be cleanly hydrolyzed in a subsequent step. [2]

Separation of Stereoisomers

Once the mixture of racemic endo and exo carboxylic acids is obtained, a two-stage separation process is required: first, the separation of the diastereomers, followed by the resolution of the enantiomers of each diastereomer.

Separation of endo and exo Diastereomers

The endo and exo diastereomers have different physical properties and can be separated using standard chromatographic techniques.

Protocol 1: Diastereomer Separation by Column Chromatography

-

Preparation: The crude mixture of endo and exo acids is esterified back to the methyl esters using a standard procedure (e.g., TMS-diazomethane or methanolic HCl) to improve their solubility and chromatographic behavior.

-

Stationary Phase: Silica gel is the standard stationary phase for this type of separation.

-

Mobile Phase: A non-polar/polar solvent system is used. A gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate) is a typical starting point. The exo isomer is generally less polar and will elute before the endo isomer.

-

Monitoring: The separation is monitored by thin-layer chromatography (TLC) with visualization by a suitable stain (e.g., potassium permanganate).

-

Isolation: Fractions containing the pure exo and endo esters are collected, and the solvent is removed under reduced pressure.

-

Hydrolysis: The separated esters are then individually hydrolyzed (e.g., using LiOH in a THF/water mixture) to yield the pure racemic exo and endo carboxylic acids.

Resolution of Enantiomers

The separation of the enantiomers of the exo and endo acids requires a chiral method. Diastereomeric salt formation is a classical and scalable technique, while chiral High-Performance Liquid Chromatography (HPLC) is an excellent analytical and semi-preparative method. [3]

4.2.1. Protocol 2: Chiral Resolution via Diastereomeric Salt Formation

This protocol describes a general procedure for resolving a racemic carboxylic acid using a chiral amine. The choice of solvent and resolving agent is critical and often requires empirical screening. [4][5]

-

Selection of Resolving Agent: A chiral amine, such as (R)-(+)-1-phenylethylamine or (S)-(-)-1-phenylethylamine, is a common choice for resolving racemic carboxylic acids. [6]2. Salt Formation:

-

Dissolve one equivalent of the racemic carboxylic acid (e.g., rac-exo-acid) in a suitable solvent (e.g., methanol, ethanol, or acetonitrile).

-

Add 0.5 equivalents of the chiral resolving agent (e.g., (R)-(+)-1-phenylethylamine). The use of a substoichiometric amount of the resolving agent often leads to a higher enantiomeric excess in the crystallized salt.

-

Heat the mixture gently to ensure complete dissolution, then allow it to cool slowly to room temperature.

-

-

Crystallization: The diastereomeric salt of one enantiomer will preferentially crystallize due to lower solubility. The process can be initiated by seeding with a small crystal if available.

-

Isolation of the Diastereomeric Salt: The crystals are isolated by filtration, washed with a small amount of cold solvent, and dried.

-

Liberation of the Enantiopure Acid:

-

The isolated diastereomeric salt is dissolved in water.

-

The solution is acidified with a strong acid (e.g., 1 M HCl) to a pH of ~1-2.

-

The enantiopure carboxylic acid will precipitate or can be extracted with an organic solvent (e.g., ethyl acetate).

-

The organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the enantiopure acid.

-

-

Analysis of Enantiomeric Excess (ee): The enantiomeric purity of the resolved acid is determined by chiral HPLC (see Protocol 3).

Figure 3: Workflow for chiral resolution by diastereomeric salt formation.

4.2.2. Protocol 3: Chiral HPLC Analysis and Separation

Chiral HPLC is a powerful tool for both analytical determination of enantiomeric excess and for preparative-scale separation. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for the separation of chiral carboxylic acids. [7][8] Table 1: Representative Chiral HPLC Conditions

| Parameter | Condition | Rationale |

| Column | Chiralpak® AD-H or Chiralcel® OD-H | These polysaccharide-based CSPs (amylose and cellulose derivatives, respectively) provide a wide range of chiral recognition mechanisms, including hydrogen bonding and dipole-dipole interactions, which are effective for carboxylic acids. [9] |

| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1 v/v/v) | A normal phase mobile phase is typically used. Isopropanol acts as the polar modifier, and a small amount of TFA is added to suppress the ionization of the carboxylic acid, leading to better peak shape and reproducibility. [8] |

| Flow Rate | 1.0 mL/min | A standard analytical flow rate. |

| Detection | UV at 210 nm | The carboxylic acid chromophore absorbs at low UV wavelengths. |

Spectroscopic Characterization: Distinguishing endo and exo Isomers

¹H NMR spectroscopy is the most powerful tool for assigning the stereochemistry of the endo and exo diastereomers. The rigid boat-like conformation of the bicyclo[3.1.0]hexane ring leads to distinct and predictable differences in the chemical shifts and coupling constants of the protons, particularly the proton at C3 (H3). [10][11]

Predicted ¹H NMR Spectral Data

| Proton | exo-Isomer (Predicted) | endo-Isomer (Predicted) | Rationale for Difference |

| H3 (proton on the carbon with COOH) | Downfield shift (more deshielded) | Upfield shift (more shielded) | In the exo isomer, H3 is in an endo position and experiences steric compression from the cyclopropane ring, leading to deshielding. In the endo isomer, H3 is exo and in a less sterically hindered environment. |

| Coupling Constants (J-values) for H3 | Smaller J-values to H2 and H4 protons | Larger J-values to H2 and H4 protons | The dihedral angles between H3 and the adjacent methylene protons (H2 and H4) are different for the exo and endo isomers, leading to different coupling constants as predicted by the Karplus equation. |

| Cyclopropane Protons (H6) | Complex multiplets, potentially more shielded | Complex multiplets, potentially more deshielded | The anisotropic effect of the carboxylic acid group will have a differential effect on the chemical shifts of the cyclopropane protons in the two isomers. |

A definitive assignment can be made using 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY). For the endo isomer, a NOE correlation would be expected between the carboxylic acid proton (or protons of the corresponding methyl ester) and the endo protons on the cyclopropane ring (H6). Conversely, for the exo isomer, a NOE would be observed between the endo H3 and the cyclopropane protons.

Conclusion

References

- Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98-122.

- Tori, K., Aono, K., Hata, Y., Muneyuki, R., Tsuji, T., & Tanida, H. (1966). The 1H nuclear magnetic resonance spectra of 6-substituted bicyclo[3.1.0]hex-2-enes. Journal of the Chemical Society, Perkin Transactions 2, (2), 174-180.

- Kozma, D. (2002).

- Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution.

- Doyle, M. P., Hu, W., & Valenzuela, M. V. (2003). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters, 5(26), 5027–5029.

- Wikipedia contributors. (2023). Chiral resolution. In Wikipedia, The Free Encyclopedia.

- Kim, K. R., Park, A. Y., Kim, J. H., & Chun, M. W. (2010). Synthesis of Methyl-substituted Bicyclic Carbanucleoside Analogs as Potential Antiherpetic Agents. Journal of the Korean Chemical Society, 54(4), 468-472.

- LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.

- Armarego, W. L., & Chai, C. L. (2012).

- de Diego Saadia, S. I., Rodriguez, J. B., Vallejos, M. M., & Szajnman, S. H. (2022). Conformational and Electron Density Analysis of Bicyclo[3.1.

- Van der Veken, P., Kertesz, I., De Winter, H., & Augustyns, K. (2005). Synthesis of Conformationally North-Locked Pyrimidine Nucleosides Built on an Oxa-bicyclo[3.1.0]hexane Scaffold. European Journal of Organic Chemistry, 2005(22), 4966-4974.

- Ilisz, I., Aranyi, A., & Pataj, Z. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská farmacie, 56(4), 174-184.

- Giorgi, G., López-Alvarado, P., & Menéndez, J. C. (2017). A systematic 1 H- and 13 C-NMR spectral analysis of bicyclo[n.3.1]alkanone systems: Determination of the relative configuration of the stereogenic centres and conformation of the six-membered ring. Magnetic Resonance in Chemistry, 55(11), 1044–1051.

- Mykhailiuk, P. K. (2023). Bicyclo[m.n.

- Doyle, M. P., & Hu, W. (2001). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters, 3(24), 3855-3857.

- Phenomenex. (n.d.).

- Sribnaya, O. A., Grygorenko, O. O., & Komarov, I. V. (2015). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 11, 2398–2407.

- BenchChem. (n.d.). Methyl Bicyclo[3.1.

- Daicel Chiral Technologies. (n.d.).

- Ilie, C. I., Leveques, A., & Paizs, C. (2022).

- PubChem. (n.d.). Methyl bicyclo[3.1.

- Nakazato, A., Kumagai, T., & Chaki, S. (2005). Methods for the Preparation of Highly Functionalized Bicyclo[3.1.0]hexane mGluR2/3 Agonists. Yuki Gosei Kagaku Kyokaishi, 63(11), 1147-1157.

- Brickner, S. J., et al. (2006). Antimicrobial [3.1.0] bicyclohexylphenyl-oxazolidinone derivatives and analogues. U.S.

- Haufe, G. (1991). 4. By Ring Contraction. In Houben-Weyl Methods of Organic Chemistry, Vol. E 17a.

Sources

- 1. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Chiral resolution - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. unchainedlabs.com [unchainedlabs.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. csfarmacie.cz [csfarmacie.cz]

- 8. phx.phenomenex.com [phx.phenomenex.com]

- 9. mdpi.com [mdpi.com]

- 10. The 1H nuclear magnetic resonance spectra of 6-substituted bicyclo[3.1.0] hex-2-enes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis of Conformationally North-Locked Pyrimidine Nucleosides Built on an Oxa-bicyclo[3.1.0]hexane Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Design of Bicyclo[3.1.0]hexane-3-carboxylic Acid: A Technical Guide for Drug Development Professionals

Abstract

The bicyclo[3.1.0]hexane framework represents a pivotal structural motif in modern medicinal chemistry, prized for its inherent rigidity and three-dimensional character. This guide provides an in-depth analysis of bicyclo[3.1.0]hexane-3-carboxylic acid, a key building block in the design of sophisticated therapeutic agents. We will dissect its IUPAC nomenclature, explore validated synthetic routes, and detail its critical role as a conformationally constrained scaffold in targeting G-protein coupled receptors (GPCRs), with a particular focus on adenosine A3 and metabotropic glutamate 2/3 (mGluR2/3) receptors. This document serves as a comprehensive resource for researchers and drug development professionals aiming to leverage the unique properties of this scaffold in their therapeutic programs.

Deconstructing the Nomenclature: The IUPAC Name

The formal IUPAC name for the topic compound is This compound [1]. Understanding this name requires a systematic breakdown of IUPAC rules for bicyclic systems[2][3][4]:

-

bicyclo : This prefix immediately signals that the molecule contains two rings sharing two or more atoms[4].

-

[3.1.0] : These numbers, enclosed in brackets and arranged in descending order, define the lengths of the three "bridges" connecting the two central 'bridgehead' carbons. In this molecule, there are three carbons on the longest bridge, one carbon on the next, and zero carbons on the shortest bridge (a direct bond between the bridgeheads)[2][3].

-

hexane : This root name indicates that the entire bicyclic system contains a total of six carbon atoms[4].

-

-3-carboxylic acid : This suffix identifies the principal functional group, a carboxylic acid (-COOH), and its locant, or position, on the carbon skeleton. The numbering of the bicyclic system begins at one bridgehead carbon, proceeds along the longest bridge to the second bridgehead, continues along the next longest bridge, and concludes with the shortest bridge. This systematic numbering places the carboxylic acid at the C-3 position[3][5][6].

The following diagram illustrates the structure and IUPAC numbering scheme.

Caption: Generalized synthetic workflow for the target compound.

Step 1: Synthesis of Ethyl 2-diazocyclopent-3-ene-1-acetate

-

Starting Material: Commercially available cyclopent-3-ene-1-carboxylic acid.

-

Esterification: Convert the carboxylic acid to its ethyl ester using standard conditions (e.g., ethanol, catalytic H₂SO₄, reflux). Purify by distillation.

-

α-Bromination: React the ethyl ester with N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in CCl₄ under reflux to introduce a bromine at the α-position.

-

Diazotization: Treat the α-bromo ester with sodium azide in a suitable solvent like DMF to form the α-azido ester. Subsequent reduction (e.g., with triphenylphosphine followed by water) and reaction with a diazotizing agent (e.g., NaNO₂ in acidic medium) can yield the target diazo compound. Self-Validation: The formation of the diazo compound can be confirmed by IR spectroscopy (characteristic stretch around 2100 cm⁻¹) and ¹H NMR (disappearance of the α-proton signal).

Step 2: Rhodium-Catalyzed Intramolecular Cyclopropanation

-

Reaction Setup: Dissolve the ethyl 2-diazocyclopent-3-ene-1-acetate in a dry, inert solvent such as dichloromethane (CH₂Cl₂).

-

Catalyst Addition: Add a catalytic amount of rhodium(II) acetate dimer (Rh₂(OAc)₄) portion-wise to the solution at room temperature under an inert atmosphere (e.g., Argon). The choice of a rhodium catalyst is critical as it efficiently generates the carbene intermediate required for the C-H insertion that forms the cyclopropane ring.[7]

-

Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) for the disappearance of the starting material. The reaction is typically accompanied by the evolution of nitrogen gas.

-

Work-up: Once complete, filter the reaction mixture through a pad of silica gel to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the crude ethyl bicyclo[3.1.0]hexane-3-carboxylate.

Step 3: Hydrolysis to this compound

-

Saponification: Dissolve the crude bicyclic ester in a mixture of tetrahydrofuran (THF) and water. Add an excess of lithium hydroxide (LiOH) and stir the mixture at room temperature until TLC indicates complete consumption of the ester.

-

Acidification: Cool the reaction mixture in an ice bath and carefully acidify with dilute HCl (e.g., 1M) to a pH of ~2-3.

-

Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The final product, this compound, can be further purified by recrystallization or chromatography if necessary. Self-Validation: The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the data to literature values.

The Bicyclo[3.1.0]hexane Scaffold in Drug Design: A Case Study in GPCR Ligands

The bicyclo[3.1.0]hexane scaffold is a premier example of a "conformational constraint" strategy in drug design. By locking the five-membered ring into a rigid boat-like conformation, this scaffold reduces the entropic penalty upon binding to a receptor, which can lead to enhanced affinity and selectivity.[8][9] This principle is expertly demonstrated in its application to GPCRs.

Targeting the Adenosine A₃ Receptor (A₃AR)

The A₃ adenosine receptor (A₃AR) is a GPCR implicated in inflammation, cancer, and cardiovascular diseases.[4][10][11] The bicyclo[3.1.0]hexane moiety, often referred to as "(N)-methanocarba," has been successfully used as a ribose surrogate in nucleoside agonists to enhance potency and selectivity for the A₃AR.[12][13]

The Causality: The native ligand, adenosine, is highly flexible. Replacing its ribose sugar with the rigid bicyclo[3.1.0]hexane scaffold pre-organizes the pharmacophoric elements into a conformation that is highly complementary to the A₃AR binding pocket. This "locked" North (N) conformation mimics the bioactive shape of the ribose ring, leading to a more favorable binding interaction.[9][12]

Signaling Pathway Context: Activation of the A₃AR, a Gᵢ/Gq-coupled receptor, initiates a cascade of intracellular events. The Gᵢ protein inhibits adenylyl cyclase, decreasing cAMP levels, while the Gq pathway stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP₃) and an increase in intracellular calcium.[3][4] A₃AR agonists containing the bicyclo[3.1.0]hexane scaffold have been shown to modulate these pathways, leading to anti-inflammatory and anticancer effects by downregulating the NF-κB and Wnt signaling pathways.[5]

Caption: A₃AR signaling pathway activated by a bicyclo[3.1.0]hexane-based agonist.

Application in Metabotropic Glutamate Receptor (mGluR) Agonists

The bicyclo[3.1.0]hexane core is also a foundational element in potent and selective agonists for group 2 metabotropic glutamate receptors (mGluR2/3).[7][14] Compounds like LY354740, an aminobicarboxylic acid derivative of this scaffold, were designed as conformationally constrained analogs of glutamic acid.[14] This rigidity allows them to selectively activate mGluR2/3, which are involved in modulating neurotransmission, making them promising candidates for treating anxiety and other CNS disorders.[7][14]

Conclusion

This compound is more than a simple organic molecule; it is a strategic tool for medicinal chemists. Its well-defined, rigid structure provides a robust platform for designing ligands with superior potency and selectivity. By understanding its nomenclature, mastering its synthesis, and appreciating the physicochemical rationale behind its use, drug development professionals can effectively harness the power of this scaffold to create next-generation therapeutics targeting challenging receptors like GPCRs. The continued exploration of this and related bicyclic systems will undoubtedly fuel further innovation in rational drug design.

References

-

Química Organica.org . Bicyclic Compounds Nomenclature - IUPAC Rules. [Link]

-

Vedantu . Naming of Bicyclo and Spiro Compounds: IUPAC Rules & Examples. [Link]

-

OpenOChem Learn . Naming Bicyclic Compounds. [Link]

-

Chemistry Steps . Naming Bicyclic Compounds. [Link]

-

Chad's Prep® . Nomenclature of Bicyclic Compounds. [Link]

-

PubChem . This compound. [Link]

-

Lemmerhirt, J. P., et al. (2022) . Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. Molecules, 27(7), 2283. [Link]

-

MDPI . Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases. [Link]

-

PubMed Central . Adenosine A3 Receptor Signaling Influences Pulmonary Inflammation and Fibrosis. [Link]

-

PubMed Central . Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease. [Link]

-

SciSpace . Methods for the Preparation of Highly Functionalized Bicyclo[3.1.0]hexane mGluR2/3 Agonists. [Link]

-

MDPI . Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. [Link]

-

PubMed Central . Pharmacological and Therapeutic Effects of A3 Adenosine Receptor (A3AR) Agonists. [Link]

-

Sci-Hub . Design, Synthesis, and Pharmacological Characterization of (+)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid (LY354740). [Link]

-

ACS Publications . Synthesis of Bicyclo[3.1.0]hexanes Functionalized at the Tip of the Cyclopropane Ring. Application to the Synthesis of Carbocyclic Nucleosides. [Link]

-

PubMed Central . Structure-Based Scaffold Repurposing for G Protein-Coupled Receptors. [Link]

-

National Institutes of Health . New Synthetic Approach to the Bicyclo[3.1.0]hexane Ring System. [Link]

-

RSC Publishing . Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. [Link]

-

Research Collection ETH Zurich . Synthesis of chemical libraries based on a Bicyclo 3.1.0 hexane scaffold. [Link]

-

National Institutes of Health . New Synthetic Approach to the Bicyclo[3.1.0]hexane Ring System from (+)-(1R,4R)-4-(Benzyloxymethyl)-4-(hydroxymethyl)cyclopent-2-enol. [Link]

Sources

- 1. This compound | C7H10O2 | CID 273628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A3 Adenosine Receptor Signaling Influences Pulmonary Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Pharmacological and Therapeutic Effects of A3 Adenosine Receptor (A3AR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Adenosine A3 receptor - Wikipedia [en.wikipedia.org]

- 7. scispace.com [scispace.com]

- 8. Research Collection | ETH Library [research-collection.ethz.ch]

- 9. New Synthetic Approach to the Bicyclo[3.1.0]hexane Ring System from (+)-(1R,4R)-4-(Benzyloxymethyl)-4-(hydroxymethyl)cyclopent-2-enol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure-Affinity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure-Based Scaffold Repurposing for G Protein-Coupled Receptors: Transformation of Adenosine Derivatives into 5HT2B/5HT2C Serotonin Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sci-hub.box [sci-hub.box]

Physical and chemical properties of Bicyclo[3.1.0]hexane-3-carboxylic acid.

An In-depth Technical Guide to Bicyclo[3.1.0]hexane-3-carboxylic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No. 13388-51-7), a pivotal building block in modern synthetic and medicinal chemistry. Its unique structural features, characterized by a strained, rigid bicyclic core, offer chemists a valuable scaffold for designing molecules with precisely controlled three-dimensional conformations. This document will delve into its fundamental physical and chemical properties, spectroscopic signature, reactivity, and applications, providing researchers, scientists, and drug development professionals with the critical knowledge required for its effective utilization.

Molecular Structure and Physicochemical Profile

This compound is an organic compound featuring a cyclopentane ring fused with a cyclopropane ring.[1] This fusion imparts significant conformational rigidity and ring strain, which are key determinants of its chemical behavior and utility as a molecular scaffold.[1] The carboxylic acid functional group at the C-3 position introduces polarity and a site for a wide array of chemical transformations.

The molecule's rigid framework makes it an excellent candidate for use as a bioisostere, replacing more flexible or aromatic moieties to improve pharmacological properties such as receptor affinity and selectivity. This is particularly relevant in drug design, where controlling the spatial orientation of pharmacophoric elements is paramount. Derivatives of this scaffold have been instrumental in developing potent and selective ligands for critical biological targets, including adenosine and metabotropic glutamate receptors.[2][3][4]

Core Structural Representation

Caption: 2D structure of this compound.

Summary of Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound. These parameters are essential for planning reactions, purification procedures, and formulation studies.

| Property | Value | Source |

| CAS Number | 13388-51-7 | [1][5][6][7] |

| Molecular Formula | C₇H₁₀O₂ | [1][5][6] |

| Molecular Weight | 126.15 g/mol | [5][8] |

| IUPAC Name | This compound | [8] |

| Appearance | Liquid | [1] |

| Purity | Typically ≥97% | [6][7] |

| Topological Polar Surface Area | 37.3 Ų | [8] |

| Storage | Room temperature, in a tightly sealed container. | [6] |

Spectroscopic and Analytical Characterization

A robust analytical workflow is crucial for verifying the identity and purity of this compound. The primary techniques employed are NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of this molecule. The proton (¹H) and carbon (¹³C) NMR spectra exhibit characteristic signals that confirm the bicyclic framework and the presence of the carboxylic acid group.

-

¹H NMR: The spectrum is complex due to the rigid, non-planar structure. One would expect to see distinct multiplets for the protons on the cyclopropane and cyclopentane rings. The bridgehead protons and the proton at C-3 will have unique chemical shifts and coupling patterns. A broad singlet, typically downfield (>10 ppm), is characteristic of the acidic carboxylic proton.

-

¹³C NMR: The spectrum will show seven distinct carbon signals. The carbonyl carbon of the carboxylic acid will appear significantly downfield (~175-185 ppm). The carbons of the strained cyclopropane ring will typically be found in the upfield region of the spectrum.

Illustrative Protocol: NMR Sample Preparation and Acquisition

Expertise & Experience: Proper sample preparation is paramount for acquiring high-quality NMR data. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common choice for many organic molecules, but for carboxylic acids, deuterated dimethyl sulfoxide (DMSO-d₆) can be advantageous as it prevents the acidic proton from exchanging too rapidly.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher for better resolution).

-